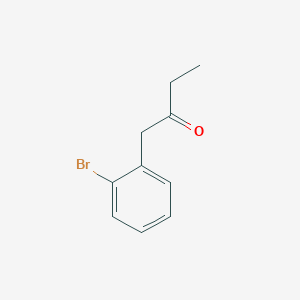

![molecular formula C5H3BrN4 B1526166 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine CAS No. 1130816-25-9](/img/structure/B1526166.png)

7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine

Overview

Description

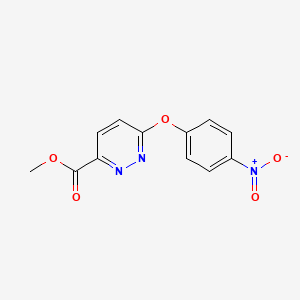

“7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1130816-25-9 . Its molecular weight is 199.01 . The IUPAC name for this compound is 7-bromotetrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The InChI code for “7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine” is 1S/C5H3BrN4/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.01 . It should be stored at a temperature between 28 C .Scientific Research Applications

-

Scientific Field: Organic Chemistry and Material Science

- Application : Tetrazolo[1,5-a]pyridine-containing π-conjugated systems are being studied for their semiconducting characteristics .

- Methods of Application : The synthesis of these systems involves various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

-

Scientific Field: Medicinal Chemistry

- Application : Derivatives of pyrazolo[4,3-e][1,2,4]-triazine, which is structurally similar to tetrazolo[1,5-a]pyridine, have shown significant activity against different tumor cell lines .

- Results : The cytotoxic effect of these derivatives proves significant activity against different tumor cell lines, suggesting they could be potential therapeutic candidates .

-

Scientific Field: Heterogeneous Catalysis and Energy-Related Functions

- Application : Triazines and tetrazines, which are structurally similar to tetrazolo[1,5-a]pyridine, have been used in heterogeneous catalysis and energy-related functions .

- Results : The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

-

Scientific Field: Photocatalysis

-

Scientific Field: Metal-Mediated Synthesis

- Application : Compounds similar to tetrazolo[1,5-a]pyridine have been used in metal-mediated synthesis .

- Methods of Application : The synthesis of these compounds involves cyclization of N-benzyl-benzamidines under O2 atmosphere in dimethyl sulfoxide (DMSO) at 100 °C for 15 h through CuCl-catalyzed synthesis .

-

Scientific Field: Biological Activity Evaluation

- Application : Triazines and tetrazines, which are structurally similar to tetrazolo[1,5-a]pyridine, have been used to evaluate their biological activity and the related medicinal applications .

- Results : Several derivatives of these compounds with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Safety And Hazards

The Material Safety Data Sheet (MSDS) suggests that the compound may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name |

7-bromotetrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHSTVKLXJLZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=N2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716543 | |

| Record name | 7-Bromotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine | |

CAS RN |

1130816-25-9 | |

| Record name | 7-Bromotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)

![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)

![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)

![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)

![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)